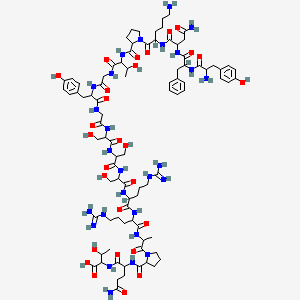
H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IGF-I (24-41)は、インスリン様成長因子I (24-41)としても知られており、より大きなインスリン様成長因子Iのペプチド断片です。この化合物は、70アミノ酸のポリペプチドホルモンである完全長IGF-Iタンパク質の24番目から41番目までのアミノ酸で構成されています。IGF-Iは、神経細胞およびグリア細胞の栄養因子として働き、成長および発達において重要な役割を果たします。 それは、同化作用、抗酸化作用、抗炎症作用、細胞保護作用で知られています .
準備方法
合成経路および反応条件
IGF-I (24-41)の合成には、通常、固相ペプチド合成(SPPS)が用いられます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を逐次的に付加することを可能にします。このプロセスには、次の手順が含まれます。
樹脂への負荷: 最初のアミノ酸は、固体樹脂に結合されます。
脱保護: アミノ酸上の保護基が除去されます。
カップリング: 次のアミノ酸は、その保護基とともに活性化され、成長中のペプチド鎖に結合されます。
繰り返し: ステップ2と3は、目的のペプチド配列が得られるまで繰り返されます。
工業的生産方法
IGF-I (24-41)の工業的生産は、同様の原理に従いますが、より大規模に行われます。自動ペプチド合成装置は、効率と一貫性を高めるために頻繁に使用されます。 合成されたペプチドの精製は、通常、高速液体クロマトグラフィー(HPLC)によって行われ、最終生成物の高純度と高品質が確保されます .
化学反応の分析
IGF-I (24-41)は、次のようなさまざまな化学反応を受ける可能性があります。
酸化: この反応は、メチオニン残基で起こり、メチオニンスルホキシドの生成につながります。
還元: ペプチド内のジスルフィド結合は、遊離チオールに還元される可能性があります。
一般的な試薬および条件
酸化: 過酸化水素または他の酸化剤。
還元: ジチオスレイトール(DTT)または他の還元剤。
置換: 適切な保護基を持つアミノ酸誘導体.
生成される主な生成物
酸化: メチオニンスルホキシド含有ペプチド。
還元: 遊離チオール基を持つペプチド。
置換: アミノ酸配列が変更された修飾ペプチド.
科学研究への応用
IGF-I (24-41)は、幅広い科学研究への応用を有しています。
化学: ペプチド合成および構造活性相関の研究に使用されます。
生物学: 細胞の成長、分化、および生存における役割について調査されています。
医学: 神経変性疾患、筋肉の消耗、創傷治癒などの状態における潜在的な治療効果について調査されています。
科学的研究の応用
Antioxidant Properties
Research indicates that peptides similar to H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH exhibit significant antioxidant activity. Antioxidant peptides can mitigate oxidative stress by scavenging free radicals and enhancing cellular defense mechanisms. For instance, peptides derived from food sources have been shown to reduce oxidative damage in cellular models, suggesting that this peptide may possess similar protective effects against oxidative stress-related diseases .
Antinociceptive Effects
Peptides with structural similarities to this compound have demonstrated analgesic properties. Studies highlight the potential of such peptides to interact with opioid receptors, providing pain relief without the side effects associated with traditional analgesics. The presence of tyrosine in the sequence is particularly crucial for binding affinity to these receptors .
Cancer Treatment
The peptide's ability to modulate immune responses suggests its potential as an adjunct in cancer therapy. Bioactive peptides can enhance the efficacy of chemotherapeutic agents by improving immune function and reducing tumor growth in preclinical models .
Neuroprotective Effects
Peptides similar to this compound have been studied for their neuroprotective properties, particularly in models of neurodegenerative diseases. These peptides can prevent neuronal apoptosis and promote cell survival under oxidative stress conditions, making them candidates for further investigation in therapies for conditions like Alzheimer's disease .
Case Studies
作用機序
IGF-I (24-41)は、チロシンキナーゼ受容体であるインスリン様成長因子I受容体に結合することで効果を発揮します。この結合は、ホスホイノシチド3キナーゼ(PI3K)およびマイトジェン活性化プロテインキナーゼ(MAPK)経路を含む細胞内シグナル伝達経路を活性化します。これらの経路は、細胞の成長、生存、および分化を促進します。 さらに、IGF-I (24-41)は、他の成長因子およびサイトカインの活性を調節して、その生物学的効果を高めることができます .
類似の化合物との比較
IGF-I (24-41)は、他のペプチド断片および完全長のインスリン様成長因子Iと比較することができます。類似の化合物には、以下が含まれます。
IGF-I (1-21): 異なる生物学的活性を持つ別のペプチド断片。
IGF-I (42-70): IGF-I (24-41)とは異なる効果を持つ可能性のある断片。
完全長IGF-I: より広範な生物学的機能を持つ、完全な70アミノ酸ポリペプチド.
独自性
IGF-I (24-41)は、その特定の配列とその保持する生物学的活性のために独自です。 それは、IGF-Iとその断片の構造活性相関を理解することに焦点を当てた研究において特に価値があります .
類似化合物との比較
IGF-I (24-41) can be compared to other peptide fragments and full-length Insulin-like Growth Factor I. Similar compounds include:
IGF-I (1-21): Another peptide fragment with different biological activities.
IGF-I (42-70): A fragment that may have distinct effects compared to IGF-I (24-41).
Full-length IGF-I: The complete 70 amino acid polypeptide with broader biological functions.
Uniqueness
IGF-I (24-41) is unique due to its specific sequence and the biological activities it retains. It is particularly valuable in research focused on understanding the structure-activity relationships of IGF-I and its fragments .
生物活性
H-Tyr-Phe-Asn-Lys-Pro-Thr-Gly-Tyr-Gly-Ser-Ser-Ser-Arg-Arg-Ala-Pro-Gln-Thr-OH is a peptide composed of 20 amino acids, notable for its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms, therapeutic potentials, and relevant case studies.
Overview of Peptide Structure
The peptide sequence features a variety of amino acids, including hydrophobic (Tyr, Phe, Gly), polar (Ser, Thr), and charged (Lys, Arg) residues. The arrangement of these amino acids is crucial for the peptide's biological function and interaction with various biological targets.
Mechanisms of Biological Activity
-
Antioxidant Activity :
- Peptides similar to this compound have been shown to exhibit antioxidant properties. The presence of aromatic residues like Tyr and Phe contributes to scavenging free radicals, which can mitigate oxidative stress in cells.
- Antihypertensive Effects :
-
Neuroprotective Effects :
- Certain peptides are known to protect neuronal cells from apoptosis. The presence of specific amino acids such as Ser and Arg may play a role in neuroprotection by enhancing cell survival signaling pathways.
-
Antimicrobial Activity :
- Peptides with cationic properties, like those containing Lys and Arg, often exhibit antimicrobial activity by disrupting bacterial membranes. This characteristic may render this compound effective against various pathogens.
Table 1: Summary of Biological Activities
Research Findings
- Antioxidant Studies : Research has shown that peptides with similar sequences can reduce oxidative damage in cellular models. For instance, a study on marine peptides indicated that specific sequences were effective in lowering reactive oxygen species (ROS) levels in vitro .
- ACE Inhibition : A comparative analysis revealed that peptides containing positively charged residues at the C-terminal significantly enhanced ACE inhibition compared to their neutral counterparts. This suggests that this compound could potentially be developed as a therapeutic agent for hypertension .
- Neuroprotection : In a recent study, peptides similar to this compound were found to activate neuroprotective pathways in models of neurodegeneration, indicating potential applications in treating neurodegenerative diseases .
特性
IUPAC Name |
(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H133N27O28/c1-44(84(140)114-33-11-18-63(114)81(137)106-55(28-29-65(91)123)75(131)113-70(46(3)120)86(142)143)101-73(129)53(16-9-31-97-87(93)94)104-74(130)54(17-10-32-98-88(95)96)105-79(135)61(42-117)111-80(136)62(43-118)110-78(134)60(41-116)103-68(126)39-99-72(128)57(37-49-22-26-51(122)27-23-49)102-67(125)40-100-83(139)69(45(2)119)112-82(138)64-19-12-34-115(64)85(141)56(15-7-8-30-89)107-77(133)59(38-66(92)124)109-76(132)58(36-47-13-5-4-6-14-47)108-71(127)52(90)35-48-20-24-50(121)25-21-48/h4-6,13-14,20-27,44-46,52-64,69-70,116-122H,7-12,15-19,28-43,89-90H2,1-3H3,(H2,91,123)(H2,92,124)(H,99,128)(H,100,139)(H,101,129)(H,102,125)(H,103,126)(H,104,130)(H,105,135)(H,106,137)(H,107,133)(H,108,127)(H,109,132)(H,110,134)(H,111,136)(H,112,138)(H,113,131)(H,142,143)(H4,93,94,97)(H4,95,96,98)/t44-,45+,46+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,69-,70-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLOCSQLWBVBRQV-FZKVNNNNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H133N27O28 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2017.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














